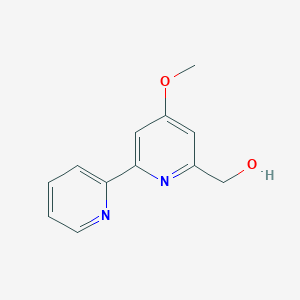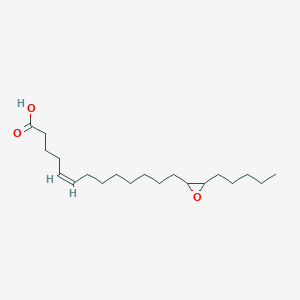
14,15-Epoxyeicosa-5(z)-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14,15-epoxyeicosa-5(z)-enoic acid is a long-chain fatty acid.
Applications De Recherche Scientifique
1. Epoxyeicosatrienoic Acid Binding and Vascular Function
Epoxyeicosatrienoic acids (EETs), including 14,15-Epoxyeicosa-5(z)-enoic acid, play a crucial role in regulating vascular tone and homeostasis. A study by Yang et al. (2008) utilized a radiolabeled EET agonist to explore EET binding to cell membranes, suggesting the potential existence of a specific EET receptor, probably a G protein-coupled receptor, in U937 cell membranes (Yang et al., 2008). This receptor could be significant in understanding vascular functions and disorders.
2. Role in Regulation of Adrenal Blood Flow
14,15-Epoxyeicosa-5(z)-enoic acid has been identified as playing a role in the vascular tone of adrenal cortical arteries. Kopf et al. (2010) reported that adrenic acid metabolites, including dihomo-epoxyeicosatrienoic acids, contribute to the regulation of adrenal blood flow, which is essential for adrenal gland function (Kopf et al., 2010).
3. Potential Therapeutic Applications in Ischemic Damage
Research by Wang et al. (2012) highlighted the role of 14,15-Epoxyeicosa-5(z)-enoic acid in cerebral protection. They demonstrated that its administration ameliorated neurological deficits and reduced infarct volume in rats, suggesting its potential as a therapeutic agent for ischemic stroke (Wang et al., 2012).
4. Insights into EET Metabolism and Ligand Binding
Yang et al. (2007) developed 14,15-EET agonists as tools to characterize EET metabolism and binding. This research is vital for understanding the biological effects of EETs and their potential therapeutic applications, especially in cardiovascular diseases (Yang et al., 2007).
5. Involvement in Cardioprotection
Studies indicate that 14,15-Epoxyeicosa-5(z)-enoic acid is involved in cardioprotective mechanisms. Motoki et al. (2008) demonstrated that strategies to increase 14,15-EET, including sEH inactivation, may offer a novel therapeutic approach for protection against myocardial ischemia-reperfusion injury (Motoki et al., 2008).
Propriétés
Nom du produit |
14,15-Epoxyeicosa-5(z)-enoic acid |
|---|---|
Formule moléculaire |
C20H36O3 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
(Z)-13-(3-pentyloxiran-2-yl)tridec-5-enoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7- |
Clé InChI |
KZTLOTWHEAHQAZ-CLFYSBASSA-N |
SMILES isomérique |
CCCCCC1C(O1)CCCCCCC/C=C\CCCC(=O)O |
SMILES canonique |
CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O |
Synonymes |
14,15-EEZE 14,15-eicosa-5(Z)-enoic acid 14,15-eicosa-5-enoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



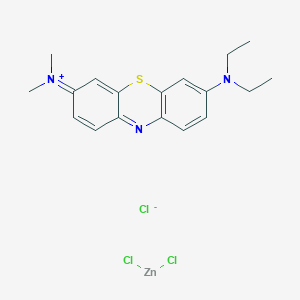
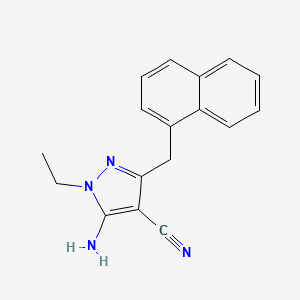
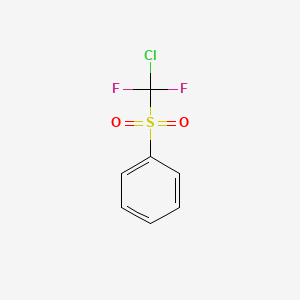
![[(3aS,5R,5aS,6S,8S,8aR,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate](/img/structure/B1261306.png)
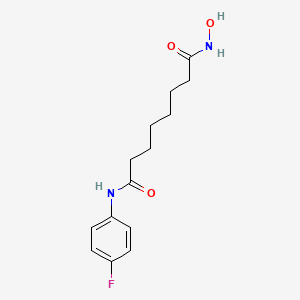
![(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1261312.png)
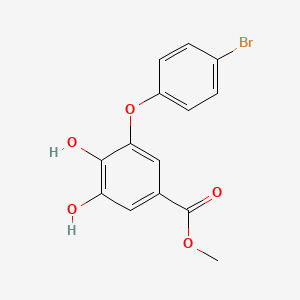
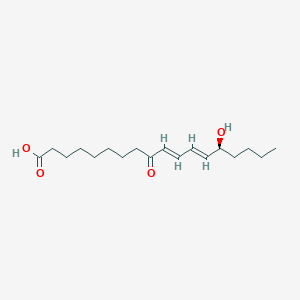
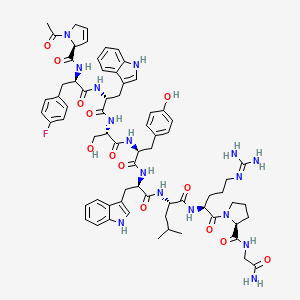

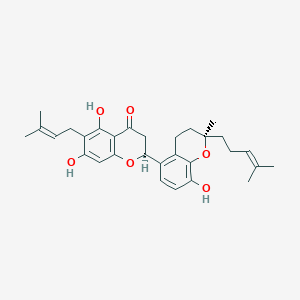
![3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate](/img/structure/B1261320.png)
